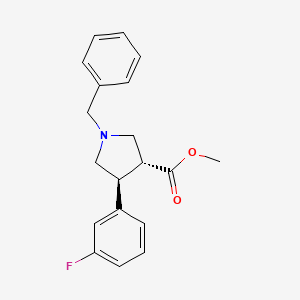

![molecular formula C7H18ClNO2 B1434765 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride CAS No. 1803612-03-4](/img/structure/B1434765.png)

2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride

Descripción general

Descripción

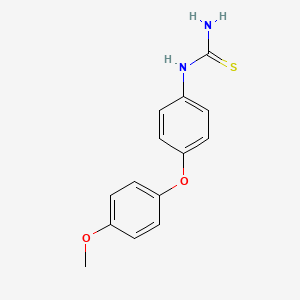

“2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803612-03-4 . It has a molecular weight of 183.68 . The IUPAC name for this compound is 2-(2-(isopropylamino)ethoxy)ethan-1-ol hydrochloride . It is usually stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17NO2.ClH/c1-7(2)8-3-5-10-6-4-9;/h7-9H,3-6H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Conformational Analyses in Different Environments

Research on derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, closely related to the compound of interest, provided insights into its conformational behavior. The study involved X-ray diffraction analysis of four crystal structures, revealing differences in conformation and hydrogen-bonded chains and rings in the crystal packing. This research could contribute to understanding the structural basis of the compound's interactions in various chemical environments (Nitek et al., 2020).

Polymorphism in Pharmaceutical Compounds

Investigations into polymorphic forms of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been conducted using spectroscopic and diffractometric techniques. These studies focus on the challenges of analytical and physical characterization of polymorphs, which is critical for the development and quality control of pharmaceuticals (Vogt et al., 2013).

Synthesis and Properties of Protic Hydroxylic Ionic Liquids

The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, which shares structural similarities with the target compound, highlights the creation of hydroxylic ionic liquids with notable properties such as low glass transition temperature and high conductivity. These characteristics suggest potential applications in various fields including materials science and electrochemistry (Shevchenko et al., 2017).

Synthesis of Polysubstituted Pyrroles

A method for synthesizing polysubstituted pyrroles from related compounds demonstrates the compound's utility in organic synthesis, offering efficient pathways to produce complex molecules. This research could have implications for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Kumar et al., 2017).

Synthesis and Biological Properties

Studies on the synthesis and biological properties of related compounds, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, have explored their potential as anticonvulsive agents. This research indicates the possible therapeutic applications of structurally similar compounds in treating neurological conditions (Papoyan et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Análisis Bioquímico

Biochemical Properties

2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, preventing the breakdown of acetylcholine. This interaction is crucial in regulating neurotransmission and can have therapeutic implications for neurological disorders. Additionally, this compound can bind to various proteins, altering their conformation and activity, which can affect cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, this compound can enhance neurotransmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This can result in improved cognitive function and memory. In other cell types, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. The compound can also affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling. This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity. Additionally, this compound can interact with other biomolecules, such as G-protein coupled receptors, influencing intracellular signaling cascades and altering cellular responses. The compound can also modulate gene expression by binding to transcription factors and influencing their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes can have lasting effects on cellular metabolism and overall cell health .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels in the brain. At higher doses, the compound can have toxic effects, leading to symptoms such as nausea, vomiting, and muscle weakness. These adverse effects are likely due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic receptors. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an acetylcholinesterase inhibitor. The compound can influence the metabolism of acetylcholine by preventing its breakdown, leading to increased levels of this neurotransmitter. Additionally, this compound can interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation, affecting overall metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles such as the endoplasmic reticulum and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, this compound can be targeted to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, its presence in the mitochondria can affect cellular energy metabolism and apoptosis .

Propiedades

IUPAC Name |

2-[2-(propan-2-ylamino)ethoxy]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2.ClH/c1-7(2)8-3-5-10-6-4-9;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTHLSZNBYHMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)

![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)